5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a triazole ring, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Construction of the Triazole Ring: The thiazole intermediate is then subjected to cyclization with hydrazine derivatives to form the triazole ring.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative is introduced to the triazole-thiazole scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has shown potential as a ligand in receptor studies, particularly in the central nervous system.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory and neuroprotective agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety is known to interact with serotonin receptors, while the triazole and thiazole rings can modulate enzyme activity. These interactions can lead to various pharmacological effects, including anti-inflammatory and neuroprotective actions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine: Shares the piperazine moiety but lacks the thiazole and triazole rings.
Thiazolo[3,2-b][1,2,4]triazole derivatives: Compounds with similar core structures but different substituents.
Phenylpiperazine derivatives: Compounds with similar piperazine and phenyl groups but different additional rings.
Uniqueness
What sets 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol apart is its combination of three distinct pharmacophores in one molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to a broader range of pharmacological activities.
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-29-18-9-7-17(8-10-18)25-11-13-26(14-12-25)19(16-5-3-2-4-6-16)20-21(28)27-22(30-20)23-15-24-27/h2-10,15,19,28H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMPUQRTHMDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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